molecular formula C18H16FN3O2S B2490956 3-(1,3-benzothiazol-2-yloxy)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide CAS No. 1797587-42-8

3-(1,3-benzothiazol-2-yloxy)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide

Cat. No.: B2490956
CAS No.: 1797587-42-8
M. Wt: 357.4
InChI Key: UMHDIHWNCGTTHY-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yloxy)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide is a complex organic compound that features a benzothiazole moiety, a fluorophenyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yloxy)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound. The azetidine ring is then introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with an azetidine precursor under basic conditions. The final step involves the coupling of the fluorophenyl group to the azetidine ring, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yloxy)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

3-(1,3-benzothiazol-2-yloxy)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yloxy)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to the active site of an enzyme, inhibiting its activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the azetidine ring can provide structural rigidity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzothiazol-2-yloxy)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide is unique due to its combination of a benzothiazole moiety, a fluorophenyl group, and an azetidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yloxy)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c19-13-7-5-12(6-8-13)9-20-17(23)22-10-14(11-22)24-18-21-15-3-1-2-4-16(15)25-18/h1-8,14H,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHDIHWNCGTTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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